1-Oxaspiro[2.5]octane-2-carbonitrile
Overview
Description
1-Oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and a nitrile group attached to the oxirane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
1-Oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes the development of novel drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Preparation Methods
The synthesis of 1-Oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of cyclohexanone with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the spirocyclic structure . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.4]heptane-2-carbonitrile: Similar structure but with a smaller ring size, leading to different reactivity and stability.
1-Oxaspiro[3.5]nonane-2-carbonitrile: Larger ring size, which can affect the compound’s conformational flexibility and interaction with molecular targets.
Spiro[2.5]octane-2-carbonitrile: Lacks the oxygen atom in the spiro ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring size and the presence of both an oxirane ring and a nitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxaspiro[2.5]octane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXDTZBGXZOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338405 | |
Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-66-5 | |
Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-oxaspiro[2.5]octane-2-carbonitrile in the context of the research?
A1: The research focuses on the development of a highly effective epoxide hydrolysis system using a genetically engineered Escherichia coli strain. This compound is highlighted as a new substrate for the epoxide hydrolase enzyme (Eph1) derived from Rhodotorula glutinis. The researchers used this compound to demonstrate the kinetic resolution capabilities of their improved Eph1 production system [].
Q2: What is kinetic resolution, and why is it relevant to this research?
A2: Kinetic resolution is a process where an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a product at a different rate than the other enantiomer. This difference in reaction rates allows for the separation of the two enantiomers. In the context of this research, the ability of the engineered E. coli strain to produce high levels of active Eph1 allows for the efficient kinetic resolution of this compound, potentially leading to the production of enantiomerically pure compounds [].
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